

# Crystal Structure of Anilinium Oxalate: A Technical Guide

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Compound of Interest		
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## **Abstract**

This technical guide provides a comprehensive overview of the crystal structure of anilinium oxalate. It details the crystallographic parameters of anilinium oxalate hemihydrate ( $C_6H_5NH_3^+$  ·  $C_2HO_4^-$  ·  $0.5H_2O$ ), a compound known for its well-defined hydrogen-bonding network. This document summarizes the key structural data, outlines the experimental methodologies used for its characterization, and presents visualizations of its molecular interactions and the workflow for its structural determination. The information contained herein is intended to serve as a valuable resource for researchers in crystallography, materials science, and pharmaceutical development.

### Introduction

Anilinium oxalate is an organic salt formed from the reaction of aniline and oxalic acid. The study of its crystal structure provides valuable insights into non-covalent interactions, particularly hydrogen bonding, which are crucial in the design and development of new materials and pharmaceutical compounds. The stability and conformation of molecular crystals are governed by these interactions, and a thorough understanding of the crystal packing and intermolecular forces is essential for predicting and modifying the physicochemical properties of solid-state materials. This guide focuses on the hemihydrate form of anilinium oxalate, which has been characterized through single-crystal X-ray diffraction and spectroscopic methods.



## **Physicochemical Properties**

Anilinium oxalate is a colorless, crystalline solid. Two forms have been identified in the literature: an anhydrous form with the structural formula  $(C_6H_5NH_3)_2C_2O_4$  and a hemihydrate form,  $C_6H_5NH_3^+ \cdot C_2HO_4^- \cdot 0.5H_2O.[1][2][3]$  The anhydrous form has a reported melting point of 150 °C and a decomposition temperature of 175 °C.[3]

Table 1: General Physicochemical Properties of Anilinium Oxalate

Property	Value	Reference
Molecular Formula (anhydrous)	C14H16N2O4	[3]
Molecular Formula (hemihydrate)	C8H10N1O4.5	[1][2]
Appearance	Colorless crystals	[3]
Melting Point (anhydrous)	150 °C	[3]
Decomposition Temperature (anhydrous)	175 °C	[3]

# **Crystallographic Data**

Single-crystal X-ray diffraction studies have revealed that anilinium oxalate hemihydrate crystallizes in a monoclinic system with the centrosymmetric space group C2/c.[1][2] The crystal structure is characterized by a three-dimensional network formed by strong hydrogen bond interactions between the singly protonated anilinium cation and the singly dissociated oxalate anion.[1]

Table 2: Crystallographic Data for Anilinium Oxalate Hemihydrate



Parameter	Value	Reference
Crystal System	Monoclinic	[1][2]
Space Group	C2/c	[1][2]
a	24.004(5) Å	[1][2]
b	5.7500(10) Å	[1][2]
С	13.890(3) Å	[1][2]
α	90°	[1][2]
β	109.29(3)°	[1][2]
У	90°	[1][2]

# **Experimental Protocols Synthesis and Crystal Growth**

The synthesis of anilinium oxalate hemihydrate single crystals is achieved through the slow evaporation technique.[1][2]

- Reactants: Aniline (C<sub>6</sub>H<sub>5</sub>NH<sub>2</sub>) and oxalic acid (C<sub>2</sub>H<sub>2</sub>O<sub>4</sub>).
- Solvent: An appropriate solvent, typically water or an alcohol-water mixture, is used to dissolve the reactants in equimolar amounts.
- Procedure:
  - Equimolar solutions of aniline and oxalic acid are prepared separately.
  - The solutions are mixed together, resulting in the formation of anilinium oxalate in solution.
  - The resulting solution is filtered to remove any impurities.
  - The filtered solution is left undisturbed in a vessel with a loosely fitted cover to allow for slow evaporation of the solvent at room temperature.



 Over a period of several days to weeks, single crystals of anilinium oxalate hemihydrate will form as the solution becomes supersaturated.

### **Characterization Methods**

- Objective: To determine the unit cell parameters, space group, and atomic coordinates of the crystal.
- · Methodology:
  - A suitable single crystal of anilinium oxalate is selected and mounted on a goniometer head.
  - The crystal is placed in a single-crystal X-ray diffractometer.
  - The crystal is cooled to a specific temperature (e.g., 100 K or 293 K) to reduce thermal vibrations.
  - A monochromatic X-ray beam is directed at the crystal.
  - The crystal is rotated, and the diffraction patterns are collected on a detector.
  - The collected data is processed to determine the unit cell dimensions and space group.
  - The crystal structure is solved and refined using specialized software to obtain the final atomic coordinates, bond lengths, and bond angles.
- Objective: To identify the functional groups present in the crystal and to study the vibrational modes of the anilinium and oxalate ions.
- Methodology:
  - FT-IR Spectroscopy:
    - A small amount of the crystalline sample is mixed with potassium bromide (KBr) and pressed into a pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.

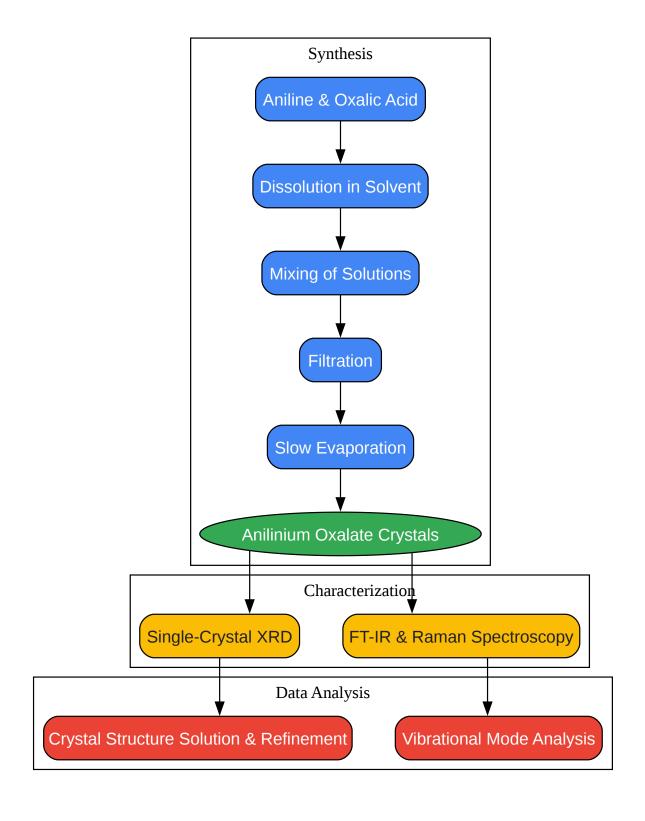


- The sample is placed in the FT-IR spectrometer.
- An infrared spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>.
- FT-Raman Spectroscopy:
  - A small amount of the crystalline sample is placed in a sample holder.
  - The sample is illuminated with a monochromatic laser source.
  - The scattered light is collected and analyzed by a Raman spectrometer to obtain the Raman spectrum.

# Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of anilinium oxalate crystals.





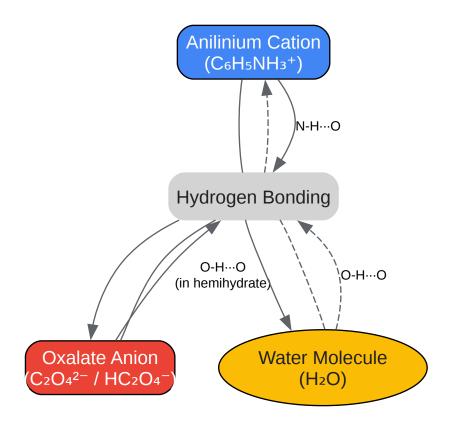
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Caption: Experimental workflow for anilinium oxalate.



#### **Molecular Interactions**

The crystal structure of anilinium oxalate is stabilized by a network of hydrogen bonds between the anilinium cations and the oxalate anions. The following diagram illustrates the key components and their interactions.



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Caption: Key intermolecular interactions in anilinium oxalate.

### Conclusion

This technical guide has summarized the available information on the crystal structure of anilinium oxalate, with a focus on its hemihydrate form. The provided crystallographic data, experimental methodologies, and graphical representations offer a detailed understanding of this compound. The well-defined hydrogen-bonding network in anilinium oxalate makes it an interesting subject for studies in crystal engineering and supramolecular chemistry. The information presented here can serve as a foundational resource for researchers working on the development of new crystalline materials with tailored properties.



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